molecular formula C13H20ClNO2 B2761810 benzyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride CAS No. 103310-88-9

benzyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride

Cat. No.: B2761810
CAS No.: 103310-88-9
M. Wt: 257.76
InChI Key: KGVGWRRIIMXOQH-JGAZGGJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

benzyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride is a chemical compound derived from l-isoleucine, an essential amino acid. This compound is often used in organic synthesis and as an intermediate in the production of various pharmaceuticals and biochemicals. It is known for its role in peptide synthesis and other chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

benzyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride can be synthesized through the esterification of l-isoleucine with benzyl alcohol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically involves heating the mixture to promote esterification and then purifying the product through crystallization or other separation techniques .

Industrial Production Methods

In industrial settings, the production of l-isoleucine benzyl ester hydrochloride often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

benzyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Benzyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride plays a crucial role in the synthesis of peptide drugs. Its structure enhances the stability and bioavailability of these drugs, making them more effective for therapeutic applications. This compound is particularly useful in creating drugs that require specific amino acid sequences for optimal activity.

Key Points:

  • Stability Enhancement : Improves the shelf-life and efficacy of peptide-based medications.
  • Bioavailability : Facilitates better absorption and utilization in the body.

Protein Engineering

In the realm of protein engineering, this compound is utilized to modify peptide sequences. Researchers leverage its unique properties to design novel proteins with tailored functions. This application is particularly beneficial in biotechnology and enzyme design, where customized proteins can lead to advancements in various biocatalytic processes.

Key Points:

  • Tailored Functions : Enables the creation of proteins with specific biochemical properties.
  • Biotechnology Applications : Useful in developing enzymes for industrial processes.

Drug Delivery Systems

This compound is integral to advanced drug delivery systems. Its chemical characteristics allow for improved targeting and controlled release profiles of therapeutic agents. This capability is essential for developing treatments that require precise dosing over time.

Key Points:

  • Targeting : Enhances the precision of drug delivery to specific tissues or cells.
  • Controlled Release : Allows for sustained drug action, reducing the need for frequent dosing.

Food Industry Enhancements

In the food industry, this compound can serve as a flavor enhancer or additive. Its unique taste profile can improve consumer appeal and marketability of food products. The incorporation of such compounds can differentiate products in a competitive market.

Key Points:

  • Flavor Enhancement : Provides distinct taste characteristics to food items.
  • Market Differentiation : Helps products stand out in a crowded marketplace.

Cosmetic Formulations

The cosmetic industry also benefits from the properties of this compound. It is included in skincare products due to its potential skin-conditioning properties. This application not only enhances product effectiveness but also provides a competitive edge in cosmetic formulations.

Key Points:

  • Skin Conditioning : Potentially improves skin texture and hydration.
  • Competitive Edge : Enhances the appeal of cosmetic products through innovative formulations.

Summary Table of Applications

Application AreaSpecific UsesBenefits
Pharmaceutical DevelopmentSynthesis of peptide drugsEnhanced stability and bioavailability
Protein EngineeringModification of peptide sequencesCreation of tailored proteins for specific functions
Drug Delivery SystemsAdvanced drug targeting and releaseImproved efficacy and reduced dosing frequency
Food IndustryFlavor enhancer or additiveDistinct taste profile enhancing product marketability
Cosmetic FormulationsSkin-conditioning propertiesCompetitive advantage in skincare products

Mechanism of Action

The mechanism of action of l-isoleucine benzyl ester hydrochloride involves its role as a precursor in various biochemical pathways. It can be incorporated into peptides and proteins, influencing their structure and function. The compound interacts with enzymes and other molecular targets, facilitating biochemical reactions and processes .

Comparison with Similar Compounds

Similar Compounds

  • l-Isoleucine methyl ester hydrochloride
  • l-Phenylalanine benzyl ester hydrochloride
  • l-Tryptophan ethyl ester hydrochloride
  • l-Arginine methyl ester dihydrochloride

Uniqueness

benzyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Compared to other similar compounds, it offers unique advantages in peptide synthesis and other applications due to its specific structure and functional groups .

Biological Activity

Benzyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride is a compound of significant interest in biochemical research due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

This compound is an amino acid derivative characterized by the presence of a benzyl group attached to the amino acid backbone. Its chemical structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₉ClN₂O₂
  • Molecular Weight : 284.77 g/mol

The compound features a chiral center at the 2 and 3 positions, contributing to its stereochemical properties which are crucial for its biological activity.

Antimicrobial Properties

Research has indicated that derivatives of amino acids, particularly those with modified side chains, can exhibit enhanced antimicrobial properties. For example, the acylation of amino acid derivatives has been shown to increase their potency against various bacterial strains. In studies involving related compounds, it was found that modifications at the hydroxyl or amino groups significantly influenced their minimum inhibitory concentration (MIC) values against pathogens like Escherichia coli and Staphylococcus aureus .

CompoundMIC (µg/mL)Bacterial Strain
Muraymycin A10.03E. coli
Muraymycin B60.06E. coli
Non-acylated Muraymycins1.0E. coli

The enhancement in activity is often attributed to increased lipophilicity and improved cellular uptake due to structural modifications .

Enzyme Inhibition

This compound may also influence enzyme activity. For instance, studies on related compounds have shown that they can act as inhibitors for histone deacetylases (HDACs), which are critical targets in cancer therapy. The azumamides, a class of cyclic peptides related to this compound, demonstrated selective inhibition of HDAC isoforms with IC50 values ranging from 14 to 67 nM . This suggests that this compound could potentially exhibit similar inhibitory effects.

Study on Antimicrobial Activity

A study conducted on various derivatives of benzyl amino acids revealed that certain substitutions could lead to significant antimicrobial activity. The research focused on synthesizing O-acylated derivatives and evaluating their efficacy against Gram-positive and Gram-negative bacteria. The findings indicated that the introduction of hydrophobic acyl groups enhanced antibacterial activity significantly compared to their non-acylated counterparts .

Histone Deacetylase Inhibition

In another study exploring the synthesis of azumamides, researchers investigated their HDAC inhibitory properties. The results indicated that specific structural features within these compounds are critical for their biological activity, highlighting the importance of stereochemistry in modulating enzyme interactions . This emphasizes the potential for this compound to serve as a scaffold for developing new HDAC inhibitors.

Properties

IUPAC Name

benzyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-3-10(2)12(14)13(15)16-9-11-7-5-4-6-8-11;/h4-8,10,12H,3,9,14H2,1-2H3;1H/t10-,12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVGWRRIIMXOQH-JGAZGGJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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